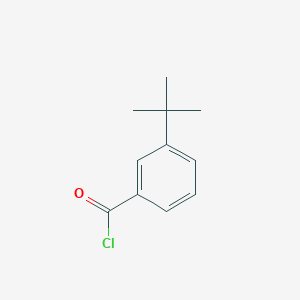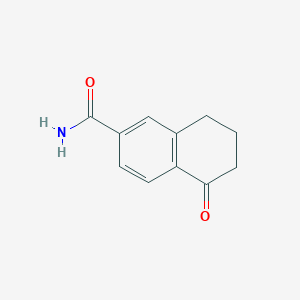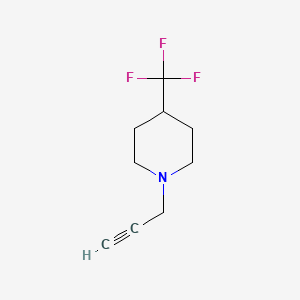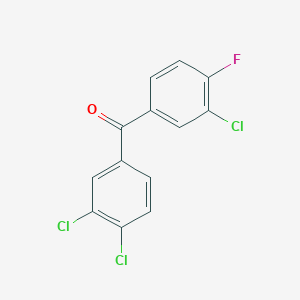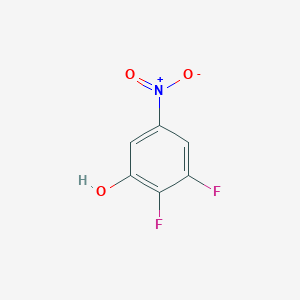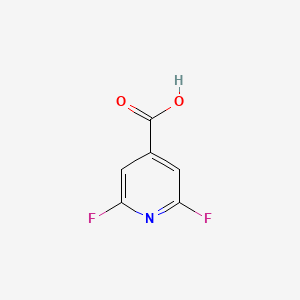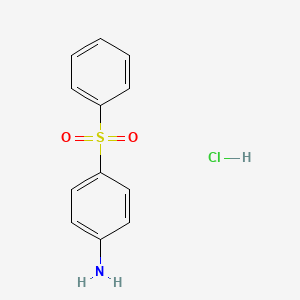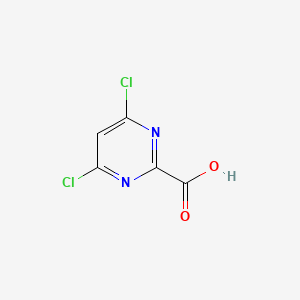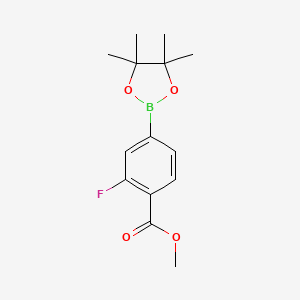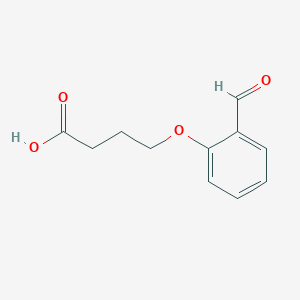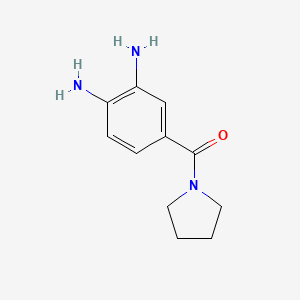
(3,4-diaMinophenyl)(pyrrolidin-1-yl)Methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-diaminophenyl)(pyrrolidin-1-yl)methanone, also known as DAPM or RL-384, is a synthetic compound. It has the molecular formula C11H15N3O and a molecular weight of 205.26 . This compound has garnered attention for its potential therapeutic applications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkylaminophenol compounds, which are a class of heterocycle compounds containing amine and phenol groups, are synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Memory Properties in Polyimides
(Gao et al., 2023) report the synthesis of asymmetric diamines, including (3,5-diaminophenyl)(pyrrolidin-1-yl)methanone, used for creating polyimides with high thermal stability and organic solubility. These polyimides exhibit nonvolatile memory behavior and are useful in flash memory-type storage devices.
2. Precipitation-Resistant Solution Formulation
(Burton et al., 2012) discuss the development of a solution formulation for a compound structurally similar to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone. This formulation aims to increase in vivo exposure for poorly water-soluble compounds, potentially beneficial in early clinical and toxicological studies.
3. Molecular Structure and Physicochemical Properties
(Huang et al., 2021) focus on compounds structurally related to this compound, analyzing their crystal structure and physicochemical properties using density functional theory (DFT). This research highlights the importance of these compounds in structural chemistry and materials science.
4. Synthesis and Characterization of Polyimides and Nanocomposites
(Sadhasivam & Muthusamy, 2016) report the synthesis of optically active polyimides using a compound similar to this compound. The resulting polyimides and nanocomposites exhibit low dielectric constants and high thermal stability, making them valuable in electronic and materials applications.
Eigenschaften
IUPAC Name |
(3,4-diaminophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONIYEZFNRLYCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


